molecular formula C12H10FNO B8167580 2-Fluoro-3-(4-methoxyphenyl)pyridine

2-Fluoro-3-(4-methoxyphenyl)pyridine

Cat. No.: B8167580
M. Wt: 203.21 g/mol
InChI Key: AXZZWUHJIAWPHE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methoxyphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of fluoropyridines. The presence of both fluorine and methoxy groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). These methods can produce mixtures of fluorinated pyridines, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-methoxyphenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can affect various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(4-methoxyphenyl)pyridine is unique due to the combination of fluorine and methoxy groups, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

2-fluoro-3-(4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZZWUHJIAWPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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